3,3-Dimethylbutyl piperazine-1-carboxylate
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Overview
Description
3,3-Dimethylbutyl piperazine-1-carboxylate is a chemical compound that belongs to the class of organic compounds known as piperazines. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This compound, in particular, features a 3,3-dimethylbutyl group attached to the nitrogen atom of the piperazine ring, which is further esterified with a carboxylate group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethylbutyl piperazine-1-carboxylate typically involves the reaction of piperazine with 3,3-dimethylbutyl chloroformate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under anhydrous conditions to prevent hydrolysis of the reactants.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using a continuous flow reactor, which allows for better control of reaction conditions and improved safety. The use of phase transfer catalysts can also enhance the efficiency of the reaction by facilitating the transfer of reactants between different phases.
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethylbutyl piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding piperazine-1-carboxylic acid.
Reduction: Reduction reactions can lead to the formation of piperazine derivatives with different alkyl groups.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms, leading to the formation of various substituted piperazines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Piperazine-1-carboxylic acid
Reduction: Piperazine derivatives with different alkyl groups
Substitution: Various substituted piperazines
Scientific Research Applications
3,3-Dimethylbutyl piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used as a ligand in biological assays to study receptor-ligand interactions.
Industry: It can be used as an intermediate in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 3,3-Dimethylbutyl piperazine-1-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the biological system being studied.
Comparison with Similar Compounds
3,3-Dimethylbutyl piperazine-1-carboxylate is similar to other piperazine derivatives, but its unique structural features, such as the 3,3-dimethylbutyl group, distinguish it from other compounds in this class. Some similar compounds include:
Piperazine: A simple piperazine without any substituents.
N-ethyl piperazine: Piperazine with an ethyl group attached to one of the nitrogen atoms.
N-phenyl piperazine: Piperazine with a phenyl group attached to one of the nitrogen atoms.
Properties
Molecular Formula |
C11H22N2O2 |
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Molecular Weight |
214.30 g/mol |
IUPAC Name |
3,3-dimethylbutyl piperazine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)4-9-15-10(14)13-7-5-12-6-8-13/h12H,4-9H2,1-3H3 |
InChI Key |
QGQZXASVUZNYTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCOC(=O)N1CCNCC1 |
Origin of Product |
United States |
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